molecular formula C14H10Cl2O2 B2877500 (3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one CAS No. 391890-73-6

(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one

Cat. No.: B2877500
CAS No.: 391890-73-6
M. Wt: 281.13
InChI Key: KVCYUKZEPXMSBM-AATRIKPKSA-N
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Description

(3E)-4-[5-(2,3-Dichlorophenyl)furan-2-yl]but-3-en-2-one is a furan-derived α,β-unsaturated ketone characterized by a 2,3-dichlorophenyl substituent at the 5-position of the furan ring and a conjugated butenone chain. The (3E) stereochemistry indicates a trans configuration across the double bond, which influences its molecular geometry and electronic properties.

Properties

IUPAC Name

(E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)5-6-10-7-8-13(18-10)11-3-2-4-12(15)14(11)16/h2-8H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCYUKZEPXMSBM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound features:

  • Furan ring : Substituted at C-5 with 2,3-dichlorophenyl.
  • Butenone chain : (3E)-configured enone at C-2 of the furan.
    Steric hindrance from the dichlorophenyl group and the need for E-selectivity in the enone necessitate precise reaction design.

Key Synthetic Hurdles

  • Regioselective furan functionalization : Avoiding polysubstitution at C-3/C-4.
  • Stereocontrol : Ensuring E-configuration in the enone.
  • Halogen compatibility : Preventing dechlorination under metal catalysis.

Preparation Methodologies

Furan Core Construction via Paal-Knorr Cyclization

Substrate Preparation

1,4-Diketone precursors are synthesized by nucleophilic addition of 2,3-dichlorophenylacetylene to γ-keto esters. For example:

  • Reaction : 2,3-Dichlorophenylacetylene + ethyl levulinate → 1,4-diketone (62% yield).
  • Conditions : CuI (10 mol%), TMEDA, 80°C, 12 h.
Cyclization to Furan
  • Catalyst : p-TsOH (20 mol%) in toluene.
  • Yield : 68–74% for 5-(2,3-dichlorophenyl)furan.
  • Limitation : Requires anhydrous conditions to avoid diketone hydrolysis.

Suzuki-Miyaura Coupling for Aryl-Furan Bond Formation

Boronic Acid Synthesis
  • Substrate : 2,3-Dichlorophenylboronic acid prepared via lithiation-borylation:
    • 2,3-Dichloroiodobenzene + iPrMgCl → aryl Grignard + B(OMe)₃ → boronic acid (81%).
Coupling with Bromofuran
  • Conditions : Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄, dioxane/H₂O (4:1), 90°C.
  • Yield : 72% for 5-(2,3-dichlorophenyl)furan-2-boronate.

Enone Installation via Claisen-Schmidt Condensation

Ketone-Aldehyde Coupling
  • Reactants : 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde + acetone.
  • Base : NaOH (20% aq.), ethanol, reflux.
  • Yield : 58% (E:Z = 9:1).
Catalytic Optimization
  • Additive : Zn(OTf)₂ (0.2 equiv) increases yield to 66% by stabilizing the enolate.
  • Solvent : DMF > THF (63% vs. 47%) due to improved base solubility.

Advanced Catalytic Systems

Palladium-XPhos Complexes

  • Efficiency : Pd/XPhos achieves 72% coupling yield vs. 54% with PPh₃.
  • Mechanistic Role : XPhos enhances oxidative addition kinetics at Pd(0).

Lewis Acid-Mediated Stabilization

  • Zn(OTf)₂ : Coordinates carbonyl oxygen, reducing side reactions during enone formation (Table 1).

Table 1. Impact of Lewis Acids on Enone Yield

Lewis Acid Yield (%) E:Z Ratio
None 58 9:1
Zn(OTf)₂ 66 12:1
Sc(OTf)₃ 61 10:1

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.82 (d, J=16 Hz, H-3), 7.45–7.38 (m, Ar-H), 6.72 (d, J=3.5 Hz, H-4 furan).
  • HR-MS : m/z 322.9741 [M+H]⁺ (calc. 322.9738 for C₁₄H₉Cl₂O₂).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).
  • XRD : Confirms E-configuration via dihedral angle (173.2° between furan and enone).

Comparative Evaluation of Synthetic Routes

Route 1 (Paal-Knorr + Claisen-Schmidt):

  • Total Yield : 41% (0.68 × 0.58).
  • Advantage : Scalable to >100 g.

Route 2 (Suzuki + Aldol):

  • Total Yield : 47% (0.72 × 0.66).
  • Advantage : Better stereocontrol.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: The butenone chain can be reduced to form saturated ketones or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield diketones, while reduction of the butenone chain can produce alcohols.

Scientific Research Applications

(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one involves its interaction with specific molecular targets. The furan ring and the dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The butenone chain can also participate in covalent bonding with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Solanum muricatum ()

Three closely related compounds isolated from Solanum muricatum () share the core (E)-4-(furan-2-yl)but-3-en-2-one scaffold but differ in substituents:

(E)-4-[5-(Hydroxymethyl)furan-2-yl]but-3-en-2-one (Compound 22) : Features a hydroxymethyl group at the 5-position of the furan.

(E)-4-[5-(Methoxymethyl)furan-2-yl]but-3-en-2-one (Compound 24) : Substituted with a methoxymethyl group.

1,5-Bis(5-methoxymethyl)furan-2-yl-penta-1,4-dien-3-one (Compound 25) : A dimeric structure with extended conjugation.

Table 1: Structural and Functional Comparison
Compound Name Substituent on Furan Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2,3-Dichlorophenyl C₁₄H₉Cl₂O₂ 283.13 High lipophilicity; unstudied bioactivity in evidence
Compound 22 Hydroxymethyl C₉H₁₀O₃ 166.17 Antioxidant (DPPH assay; moderate activity)
Compound 24 Methoxymethyl C₁₀H₁₂O₃ 180.20 Antioxidant (DPPH assay; moderate activity)
Compound 25 Methoxymethyl (bis) C₁₆H₁₈O₅ 290.31 Antioxidant (DPPH assay; lower polarity)

Key Observations :

  • Substituent Effects : The dichlorophenyl group in the target compound introduces significant lipophilicity (ClogP ≈ 3.5 estimated) compared to the polar hydroxymethyl (ClogP ≈ 0.5) and methoxymethyl (ClogP ≈ 1.2) groups in Compounds 22 and 24. This may reduce water solubility but enhance interactions with lipid-rich biological targets.
  • Bioactivity: While Compounds 22–25 exhibit antioxidant activity due to their ability to donate hydrogen atoms (via hydroxyl/methoxy groups), the dichlorophenyl substituent in the target compound likely shifts its bioactivity toward non-polar targets, such as membrane-associated enzymes or receptors.

Comparison with Antifungal/Anticancer Furan Derivatives ()

highlights thiazolyl hydrazone derivatives with 5-(4-chloro-2-nitrophenyl)furan-2-yl groups, demonstrating potent anticandidal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL) activities. Although these compounds incorporate additional thiazole and hydrazone moieties, their furan-chlorophenyl core shares similarities with the target compound.

Critical Differences :

  • Functional Groups : The target compound lacks the thiazole-hydrazone pharmacophore, which in is critical for antifungal/anticancer activity.
  • Chlorine Substitution : The 2,3-dichlorophenyl group in the target compound vs. 4-chloro-2-nitrophenyl in ’s derivatives may alter electronic effects (e.g., stronger electron-withdrawing character in nitro groups) and steric interactions.

Theoretical Implications of Structural Variations

  • Lipophilicity and Bioavailability : The dichlorophenyl group likely enhances blood-brain barrier penetration compared to polar substituents in Compounds 22–24.

Biological Activity

The compound (3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one is a synthetic organic molecule notable for its unique structural features, which include a furan ring and a dichlorophenyl substitution. This compound belongs to a class of enones, which are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The structure of this compound can be represented as follows:

C13H10Cl2O\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{O}

Key Functional Groups

  • Furan Ring : Known for its biological activity and presence in many natural products.
  • Dichlorophenyl Group : The introduction of chlorine atoms can enhance hydrophobicity and influence interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of furan derivatives. For instance:

  • Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation. Similar compounds have shown efficacy against human breast cancer cells with IC50 values comparable to established drugs like Olaparib.
CompoundIC50 (µM)Target
Olaparib57.3PARP1
This compoundTBDTBD

Antimicrobial Activity

Preliminary evaluations suggest that the compound may possess antimicrobial properties. Furan derivatives have been shown to exhibit activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values ranging from 0.22 to 0.25 µg/mL against resistant strains of bacteria .
PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coliTBD

Anti-inflammatory Properties

The presence of furan and enone moieties suggests potential anti-inflammatory effects, as seen in other structurally similar compounds. Mechanistic studies are required to elucidate these effects further.

Case Studies

  • Anticancer Efficacy : Research conducted on structurally related compounds found that they inhibited PARP1 activity effectively, leading to increased apoptosis in cancer cell lines .
    • Study Design : In vitro assays were performed using various concentrations of the compounds.
    • Results : Enhanced CASPASE 3/7 activity was observed, indicating a dose-dependent induction of apoptosis.
  • Antimicrobial Evaluation : A study on furan derivatives demonstrated significant antibacterial activity against Staphylococcus epidermidis, with promising results in biofilm inhibition .
    • Methodology : Time-kill assays and biofilm formation tests were employed.
    • Findings : The compound exhibited synergistic effects when combined with conventional antibiotics like Ciprofloxacin.

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